molecular formula C12H10N2O3 B2746690 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol CAS No. 54558-06-4

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol

Cat. No. B2746690
CAS RN: 54558-06-4
M. Wt: 230.223
InChI Key: AFBVWGIDZFYWLV-UHFFFAOYSA-N
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Description

The compound “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol” seems to be a derivative of 2,3-Dihydro-1,4-benzodioxin . Compounds with the 2,3-Dihydro-1,4-benzodioxin structure are known to have significant biological activity . They are often used in the pharmaceutical industry as antifungal , antimicrobial , anti-inflammatory , and anti-protozoal agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide derivative, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of similar compounds was determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride . This reaction yields a sulfonamide derivative, which can be further substituted at the N-position with various alkyl/aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various spectral techniques . For example, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Scientific Research Applications

Corrosion Inhibition

Pyridazine derivatives, including structures similar to 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol, have been investigated for their corrosion inhibitory effects. An experimental and theoretical investigation demonstrated the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in acidic media. These compounds act as mixed-type inhibitors, with their pyridazine ring playing a crucial role in interactions with metallic surfaces, suggesting potential applications in corrosion protection technologies (Mashuga, Olasunkanmi, & Ebenso, 2017).

Structural and Chemical Analysis

Pyridazine analogs are of significant interest in medicinal chemistry due to their pharmaceutical importance. A detailed synthesis, structure analysis, and theoretical studies on a pyridazine compound demonstrated its structural properties and interactions at the molecular level, highlighting the versatility of pyridazine derivatives in chemical synthesis and design (Sallam et al., 2021).

Cardiovascular Research

The pyridazinone moiety, closely related to this compound, has been a critical structural component in the development of cardio-active agents. Research on various pyridazinone derivatives has identified them as potent and selective inhibitors with significant implications for treating cardiovascular diseases. These findings underscore the potential of pyridazinone derivatives in developing new therapeutic agents for cardiovascular conditions (Imran & Abida, 2016).

Antimicrobial and Antioxidant Properties

Further research into pyridazine derivatives has explored their biological activities, including antimicrobial and antioxidant properties. Novel pyridazine derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Additionally, some compounds exhibited promising antioxidant activities, suggesting a broader spectrum of pharmacological applications (Maddila et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol are pathogenic bacterial strains, such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their growth and multiplication . It achieves this by blocking the folate synthetase enzyme, thus impeding folic acid synthesis .

Biochemical Pathways

The affected biochemical pathway is the synthesis of folic acid in bacteria. Folic acid is crucial for bacterial growth and multiplication. By inhibiting the folate synthetase enzyme, this compound disrupts the folic acid synthesis pathway, leading to inhibited bacterial growth .

Pharmacokinetics

It’s known that sulfonamides, a group to which this compound belongs, are generally well-absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are excreted through bile or feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, specifically against E. coli and B. subtilis . This makes it a potent antibacterial agent. According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reaction of this compound with its targets . .

Safety and Hazards

The safety and hazards of similar compounds were evaluated through a hemolytic study . Most of the new molecules were found to be mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for similar compounds could involve further exploration of their antibacterial potential and inhibitory activity against various enzymes . They could also be investigated for their potential as antifungal , antimicrobial , anti-inflammatory , and anti-protozoal agents .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-4-2-9(13-14-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBVWGIDZFYWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54558-06-4
Record name 6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazin-3-ol
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